2,5-Dimethoxybenzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxybenzenediazonium hexafluorophosphate is an organic compound with the molecular formula C8H9N2O2.F6P. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (R-N2+). This compound is known for its applications in organic synthesis, particularly in the preparation of aryl derivatives through diazonium coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Salt Formation: The resulting diazonium salt is then treated with hexafluorophosphoric acid to precipitate this compound as a solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the diazonium group is replaced by other functional groups. Common reagents include copper(I) salts (Sandmeyer reaction) and potassium iodide.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine using reducing agents like hypophosphorous acid.
Common Reagents and Conditions:
Copper(I) salts: for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling.
Hypophosphorous acid: for reduction.
Major Products Formed:
Aryl halides: from Sandmeyer reactions.
Azo compounds: from coupling reactions.
Arylamines: from reduction reactions.
Scientific Research Applications
2,5-Dimethoxybenzenediazonium hexafluorophosphate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aryl derivatives.
Material Science: It is employed in the preparation of functionalized materials, including polymers and dyes.
Biological Studies: It is used in the modification of biomolecules for studying protein interactions and labeling.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzenediazonium hexafluorophosphate primarily involves the formation of reactive intermediates during its chemical reactions. The diazonium group (R-N2+) is highly reactive and can undergo various transformations, such as substitution and coupling, to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- 2,5-Dimethoxybenzenediazonium chloride
- 2,5-Dimethoxybenzenediazonium tetrafluoroborate
- Benzenediazonium, 2,5-dimethoxy-, tetrafluoroborate(1-)
Comparison: 2,5-Dimethoxybenzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides greater stability and solubility compared to other diazonium salts. This makes it particularly useful in organic synthesis and material science applications .
Properties
CAS No. |
61286-62-2 |
---|---|
Molecular Formula |
C8H9F6N2O2P |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
2,5-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-8(12-2)7(5-6)10-9;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
DAPNIPMCTFGGCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+]#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.